Ethyl 1-(hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
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Overview
Description
Ethyl 1-(hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a chemical compound with the Inchi Code 1S/C9H14O4/c1-2-12-7(11)8-3-9(4-8,5-10)13-6-8/h10H,2-6H2,1H3 . It is part of the class of compounds known as bicyclo[2.1.1]hexanes, which are increasingly being incorporated into newly developed bio-active compounds .
Molecular Structure Analysis
The molecular structure of Ethyl 1-(hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is characterized by a bicyclo[2.1.1]hexane core, which is a saturated bicyclic structure . This core can be derivatized with numerous transformations, opening the gate to a sp3-rich new chemical space .Chemical Reactions Analysis
The chemical reactions involving this compound are largely based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This allows for the creation of new 1,2-disubstituted bicyclo[2.1.1]hexane modules .Scientific Research Applications
Organic Synthesis and Chemical Methodology
Starbld0031385 serves as a versatile building block in organic synthesis. Researchers have employed it in the following ways:
- Modular Approach : Its synthesis allows for efficient and modular assembly of new bicyclo[2.1.1]hexane derivatives, which are underexplored but promising for diverse applications .
Asymmetric Synthesis and Chiral Building Blocks
Researchers have harnessed starbld0031385 for asymmetric synthesis:
- [4 + 2] Cycloaddition : An organocatalytic formal [4 + 2] cycloaddition reaction provides rapid access to bicyclo[2.2.1]heptane-1-carboxylates. These chiral building blocks find use in various fields, including natural product synthesis and materials science .
Materials Science and Supramolecular Chemistry
The unique bicyclic scaffold of starbld0031385 has implications beyond organic synthesis:
Future Directions
Bicyclo[2.1.1]hexanes are playing an increasingly important role in the development of new bio-active compounds, but they are still underexplored from a synthetic accessibility point of view . Future research will likely focus on developing new synthetic routes, implementing new methodologies, and exploring new atom and exit-vector arrangements for [2.1.1] scaffolds .
properties
IUPAC Name |
ethyl 1-(hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-4-14-8(13)11-5-10(6-11,7-12)15-9(11,2)3/h12H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSFGFOMEGMXDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2(C)C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate | |
CAS RN |
2230802-74-9 |
Source
|
Record name | ethyl 1-(hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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